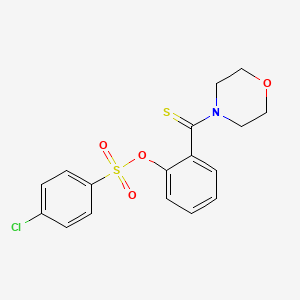![molecular formula C17H20ClN3O2S B5180815 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1961 and has since become a widely used antibiotic.
Mécanisme D'action
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria. 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This prevents the formation of folic acid, leading to the death of the bacteria.
Biochemical and Physiological Effects:
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole has been shown to have both bacteriostatic and bactericidal effects, depending on the concentration and the type of bacteria. It is well absorbed orally and distributed throughout the body. It is metabolized in the liver and excreted in the urine. 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole has been shown to have a low toxicity profile and is generally well tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole is widely used in lab experiments due to its effectiveness against a wide range of bacteria. It is easy to administer and has a low toxicity profile. However, it is important to note that 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole is not effective against all types of bacteria and should not be used indiscriminately.
Orientations Futures
There are several areas of future research for 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole. One area is the development of new formulations that can improve its effectiveness against resistant bacteria. Another area is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial properties. Additionally, further research is needed to understand the long-term effects of 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole on the microbiome and the potential for the development of antibiotic resistance.
Méthodes De Synthèse
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with 4-methylpiperazine in the presence of a catalyst. The reaction produces 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole as a white crystalline solid.
Applications De Recherche Scientifique
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole has been extensively studied for its antibacterial properties. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections. Its effectiveness has been demonstrated in numerous clinical trials.
Propriétés
IUPAC Name |
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-24(22,23)17-8-2-14(18)3-9-17/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYUSLKMNIXDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)
![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)